One of the most common uses of Iodoacetonitrile is the alkylation of nucleophiles. Its reactive iodine atom readily forms a covalent bond with electron-rich molecules (nucleophiles) creating new carbon-carbon bonds. This ability makes it a crucial tool in organic synthesis, particularly for introducing a "cyanoethyl" group (CH₂CH₂CN) onto various molecules. For instance, researchers can modify proteins or other biomolecules to study their structure and function [Source: Santa Cruz Biotechnology, Iodoacetonitrile | CAS 624-75-9 ].
Iodoacetonitrile participates in specific organic reactions like the Reformatsky reaction and Wittig-type reactions with aldehydes. The Reformatsky reaction involves the generation of a zinc enolate intermediate that reacts with an aldehyde to form a β-hydroxy ester. This reaction is useful for creating complex organic molecules with specific functionalities [Source: Fisher Scientific, Iodoacetonitrile, 97% ]. Wittig-type reactions utilizing Iodoacetonitrile can introduce an unsaturated carbon-carbon double bond adjacent to a carbonyl group (C=O) in an aldehyde molecule [Source: Santa Cruz Biotechnology, Iodoacetonitrile | CAS 624-75-9 ].
Iodoacetonitrile finds application in studying enzyme activity. By strategically attaching the cyanoethyl group to specific amino acid residues within an enzyme, researchers can probe the enzyme's mechanism of action and identify crucial catalytic sites [Source: Santa Cruz Biotechnology, Iodoacetonitrile | CAS 624-75-9 ].
The ability of Iodoacetonitrile to participate in alkylation reactions makes it a useful tool for peptide and protein synthesis. Researchers can employ it to introduce specific modifications to amino acid side chains within these biomolecules, potentially altering their properties and functions [Source: Santa Cruz Biotechnology, Iodoacetonitrile | CAS 624-75-9 ].
Iodoacetonitrile plays a role in the development of specific polymers. Its participation in certain polymerization reactions allows for the incorporation of cyanoethyl groups into the polymer backbone, potentially influencing the material's properties like strength, conductivity, or thermal stability [Source: Santa Cruz Biotechnology, Iodoacetonitrile | CAS 624-75-9 ].
The reactivity of Iodoacetonitrile extends to organometallic chemistry, where it can interact with metal complexes to form new organometallic compounds. These compounds can be used as catalysts in various reactions or serve as precursors for the development of novel materials with unique properties [Source: Santa Cruz Biotechnology, Iodoacetonitrile | CAS 624-75-9 ].
Iodoacetonitrile's reactivity serves as a probe in studies aiming to understand the structure and reactivity of other organic compounds. By observing how different molecules react with Iodoacetonitrile, researchers can gain valuable insights into their chemical properties and functional groups [Source: Santa Cruz Biotechnology, Iodoacetonitrile | CAS 624-75-9 ].
Iodoacetonitrile is a chemical compound with the molecular formula C₂H₂IN and a molecular weight of 155.94 g/mol. It appears as a colorless to pale yellow liquid and is classified as a nitrile. Its structure consists of an acetonitrile backbone with an iodine atom substituting one of the hydrogen atoms. This compound is known for its reactivity, particularly in organic synthesis, where it serves as an alkylating agent for nucleophiles. Iodoacetonitrile is also recognized for its role in various
Iodoacetonitrile exhibits notable biological activity, particularly as a potential cytotoxic agent. Its alkylating properties allow it to interact with biological macromolecules, such as DNA and proteins. This interaction can lead to cellular toxicity, which has been studied in various contexts, including cancer research. The compound's ability to modify nucleophilic sites in biomolecules suggests potential applications in targeted drug delivery systems or as a tool for studying cellular mechanisms .
The synthesis of iodoacetonitrile can be accomplished through several methods:
Iodoacetonitrile has several applications in both research and industrial settings:
Interaction studies involving iodoacetonitrile focus on its reactivity with various biological molecules and other chemical species. Research has demonstrated that iodoacetonitrile can form adducts with proteins and nucleic acids, leading to modifications that may affect cellular functions. These interactions are crucial for understanding its potential therapeutic applications and toxicological effects .
Iodoacetonitrile shares similarities with other halogenated nitriles and alkylating agents. Here are some comparable compounds:
| Compound | Molecular Formula | Key Characteristics |
|---|---|---|
| Chloroacetonitrile | C₂H₂ClN | Less reactive than iodoacetonitrile; used in similar reactions. |
| Bromoacetonitrile | C₂H₂BrN | More reactive than chloroacetonitrile; used in organic synthesis. |
| Acetonitrile | C₂H₃N | Non-halogenated; serves as a solvent and starting material for various reactions. |
Iodoacetonitrile is unique due to its iodine substituent, which enhances its electrophilic character compared to its chloro and bromo counterparts. This increased reactivity allows it to participate in more diverse chemical transformations, making it particularly valuable in synthetic organic chemistry and medicinal chemistry applications .
Iodoacetonitrile is an organonitrile compound with the molecular formula C₂H₂IN [1] [2] [3]. The compound exhibits a molecular weight of 166.949 daltons, as confirmed by multiple authoritative chemical databases including PubChem and the National Institute of Standards and Technology [4] [3]. The systematic International Union of Pure and Applied Chemistry name for this compound is 2-iodoacetonitrile [1] [2].
The structural configuration of iodoacetonitrile consists of a methyl carbon atom substituted with an iodine atom, directly bonded to a carbon atom that forms a triple bond with nitrogen, creating the characteristic nitrile functional group. The simplified molecular input line entry system representation is ICC#N, while the international chemical identifier is InChI=1S/C2H2IN/c3-1-2-4/h1H2 [5] [6]. The linear formula can be expressed as ICH₂CN, clearly indicating the sequential arrangement of functional groups [7].
The molecular geometry presents distinct characteristics based on the different carbon centers. The carbon atom bonded to the nitrogen exhibits linear geometry with a bond angle of 180° due to the sp hybridization associated with the triple bond formation [8]. Conversely, the methyl carbon demonstrates tetrahedral geometry with bond angles approximating 109.5°, consistent with sp³ hybridization [8]. This structural arrangement results in a polar molecule due to the electronegativity differences between carbon, nitrogen, and iodine atoms [9].
Iodoacetonitrile demonstrates characteristic phase transition properties that reflect its molecular structure and intermolecular interactions. Under standard atmospheric pressure (720 mmHg), the compound exhibits a boiling point range of 182-184°C [4] [10]. Under reduced pressure conditions of 10 mmHg, the boiling point significantly decreases to 70-72°C [7], demonstrating the typical inverse relationship between pressure and boiling point observed in volatile organic compounds.
The compound exists as a clear yellow liquid at ambient conditions [10] [11], indicating its stable liquid phase under normal laboratory temperatures and pressures. The relatively high boiling point compared to acetonitrile (82°C) can be attributed to the presence of the heavy iodine atom, which increases molecular weight and enhances van der Waals interactions between molecules.
The density of iodoacetonitrile is remarkably high at 2.307 g/mL measured at 25°C [4] [10] [12]. This elevated density value is primarily attributable to the presence of the iodine atom, which contributes significantly to the molecular mass while occupying relatively little volume. The specific gravity, consistently reported as 2.307 [10] [13], confirms the substantial mass per unit volume characteristic of iodine-containing organic compounds.
The refractive index of iodoacetonitrile is reported as n₂₀/D = 1.574 [4] [7], where the subscript indicates measurement at 20°C using sodium D-line illumination. This refractive index value is considerably higher than that of simple hydrocarbons or even acetonitrile, reflecting the high polarizability of the iodine atom and the overall electron density distribution within the molecule. Some sources report slight variations, with values of 1.570 [12] and 1.5744 [10], likely due to different measurement conditions or purity levels.
Iodoacetonitrile exhibits a distinctive solubility profile that reflects its dual polar and nonpolar character. The compound demonstrates excellent solubility in several organic solvents, including benzene, ethanol, acetone, and diethyl ether [7] [13] [11]. This broad solubility in both polar and moderately nonpolar solvents suggests that iodoacetonitrile possesses amphiphilic characteristics, with the nitrile group providing polar interactions and the iodo-methyl portion contributing to nonpolar interactions.
In contrast, iodoacetonitrile shows only slight solubility in water [10] [7] [11], indicating limited hydrogen bonding capability despite the presence of the polar nitrile group. The compound is completely insoluble in hexane [7] [13], consistent with the requirement for some degree of polarity for dissolution. Interestingly, the solubility in chloroform and methanol is described as slight [11], suggesting intermediate interaction strengths with these solvents.
Iodoacetonitrile exhibits distinctive thermochemical properties that govern its stability under various temperature conditions. The compound demonstrates notable sensitivity to light, requiring storage at temperatures between 2-8°C to maintain chemical integrity [4] [7]. This photosensitivity is characteristic of many organoiodine compounds, where photolytic cleavage of the carbon-iodine bond can occur under ambient lighting conditions.
The thermal stability of iodoacetonitrile is influenced by the inherent weakness of the carbon-iodine bond, which has a bond dissociation energy significantly lower than carbon-hydrogen or carbon-carbon bonds. Research on related acetonitrile compounds indicates that thermal decomposition typically begins at temperatures well below 200°C [14] [15]. The decomposition process likely involves initial cleavage of the carbon-iodine bond, followed by radical-mediated reactions that can produce various degradation products.
Flash point measurements indicate that iodoacetonitrile becomes flammable at 86°C [12] [7], corresponding to 186.8°F when measured using closed cup methodology [4]. This relatively low flash point, combined with the compound's volatility, necessitates careful handling procedures to prevent ignition sources in laboratory and industrial settings.
The decomposition pathways of iodoacetonitrile are expected to follow mechanisms similar to those observed in other organoiodine compounds. Initial thermal activation typically results in homolytic cleavage of the carbon-iodine bond, generating iodo radicals and carbon-centered radicals. These primary radicals can subsequently undergo various secondary reactions, including hydrogen abstraction, radical coupling, and elimination reactions. The presence of the nitrile group may provide additional stabilization through resonance effects, potentially influencing the overall decomposition kinetics and product distribution.
Corrosive;Irritant